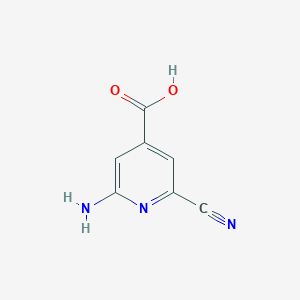

2-Amino-6-cyanoisonicotinic acid

Description

Overview of Pyridine (B92270) Heterocycles in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a cornerstone of modern chemical research. numberanalytics.comnih.gov Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine exhibits unique chemical properties that make it a versatile building block in numerous applications. nih.govwikipedia.org Its aromaticity, conferred by a delocalized π-electron system, and the presence of a basic nitrogen atom with a lone pair of electrons, govern its reactivity and interactions. nih.govlibretexts.org

The pyridine nucleus is a common motif in a vast array of naturally occurring compounds, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.gov In the realm of synthetic chemistry, pyridine and its derivatives are indispensable. They serve as ligands in organometallic chemistry, catalysts in organic transformations, and foundational scaffolds for the development of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of molecular properties, making it a highly sought-after component in drug design and materials science. nih.govnih.gov

Significance of Substituted Pyridine Carboxylic Acids as Building Blocks

Substituted pyridine carboxylic acids represent a particularly important class of pyridine derivatives, serving as crucial intermediates in the synthesis of complex molecules. nih.govontosight.ai The presence of both a carboxylic acid group and other substituents on the pyridine ring provides multiple reactive sites for further chemical modifications. The carboxylic acid moiety, with its inherent polarity, can participate in the formation of amides, esters, and other functional groups, and can also coordinate with metal ions, a property often exploited in the design of enzyme inhibitors. nih.gov

The strategic placement of various substituents on the pyridine ring allows for the modulation of the compound's electronic properties, solubility, and steric profile. nih.gov This structural diversity is a key reason why pyridine carboxylic acid derivatives are so prevalent in medicinal chemistry. nih.govnih.gov A multitude of drugs for treating a wide range of conditions, including tuberculosis, cancer, diabetes, and HIV/AIDS, are derived from pyridine carboxylic acid isomers like picolinic acid, nicotinic acid, and isonicotinic acid. nih.govnih.gov The ongoing research in this area continues to uncover new therapeutic applications for this versatile class of compounds. nih.gov

Structural Context of 2-Amino-6-cyanoisonicotinic Acid within Pyridine Chemistry

This compound, with the IUPAC name 2-amino-6-cyanopyridine-4-carboxylic acid, is a trifunctional pyridine derivative. vulcanchem.com Its core structure is a pyridine ring substituted with a primary amine (-NH₂) at position 2, a cyano group (-C≡N) at position 6, and a carboxylic acid (-COOH) at position 4. This specific arrangement of functional groups creates a unique electronic landscape within the molecule.

The electron-donating amino group and the electron-withdrawing cyano and carboxylic acid groups are in opposition, leading to a polarized electronic environment. vulcanchem.com This electronic asymmetry is expected to influence the molecule's reactivity, intermolecular interactions, and potential applications. The cyano group, in particular, is a strong electron-withdrawing group that significantly alters the electron density of the pyridine ring compared to other substituents like halogens or simple alkyl groups. vulcanchem.com This distinct structural and electronic architecture positions this compound as a promising candidate for the synthesis of novel compounds with specific biological or material properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O2 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

2-amino-6-cyanopyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H5N3O2/c8-3-5-1-4(7(11)12)2-6(9)10-5/h1-2H,(H2,9,10)(H,11,12) |

InChI Key |

OVPCQUHZAAYYRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C#N)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Cyanoisonicotinic Acid

Direct Synthetic Routes to 2-Amino-6-cyanoisonicotinic Acid

Direct synthetic routes offer an efficient means to access the target molecule by converging multiple functionalities in a single or a few synthetic operations. These methods are often characterized by their atom economy and step efficiency.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single pot. rug.nlnih.gov The synthesis of polysubstituted pyridines, including derivatives similar to this compound, can be achieved through MCRs. For instance, a one-pot condensation of an aldehyde, malononitrile, and an active methylene (B1212753) compound in the presence of a catalyst can lead to highly functionalized 2-aminopyridine (B139424) derivatives. nih.govsid.ir

A general approach involves the reaction of an aldehyde, malononitrile, and a thiophenol, catalyzed by a metal-organic framework (MOF), to yield 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov While not a direct synthesis of the target acid, this highlights the potential of MCRs to assemble the core aminopyridine dinitrile structure. Subsequent selective hydrolysis of one of the nitrile groups to a carboxylic acid and the other to an amide, followed by further transformations, could potentially lead to the desired product.

Another relevant MCR is the Ugi reaction, which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. rug.nlnih.govbeilstein-journals.org While the classic Ugi reaction produces α-acylamino carboxamides, variations and post-condensation modifications could be envisioned to construct the desired substituted pyridine (B92270) ring.

| Reaction Type | Starting Materials | Key Features | Potential for Target Synthesis |

| MOF-catalyzed MCR | Aldehyde, Malononitrile, Thiophenol | Forms 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov | Provides the core aminopyridine structure with two nitrile groups, requiring further selective functional group transformations. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Highly versatile for creating diverse molecular scaffolds. rug.nlnih.govbeilstein-journals.org | Adaptations and post-Ugi transformations would be necessary to form the pyridine ring and introduce the required substituents. |

| Chalcone-based MCR | Chalcones, Malononitrile, Ammonium (B1175870) Acetate (B1210297) | Efficient synthesis of 2-amino-4,6-diaryl-nicotinonitriles. mdpi.com | Demonstrates the use of ammonium acetate as an ammonia (B1221849) source for the amino group and pyridine ring formation. |

The formation of the pyridine ring through cyclization is a cornerstone of pyridine synthesis. google.comuiowa.edu These reactions often involve the condensation of open-chain precursors containing the necessary carbon and nitrogen atoms. For the synthesis of 2-aminopyridine derivatives, reacting an open-chain nitrile precursor with a nitrogen-containing compound is a common strategy. google.com The cyclization can be promoted by heat or by the addition of acidic or basic catalysts. google.com

One approach involves the condensation of cyanothioacetamide or cyanoacetamide with sodium salts of 2-formyl-1-cycloalkanones to yield fused pyridine-2(1H)-thiones and -2-pyridones. nih.gov While this leads to a fused ring system, it illustrates the principle of building the pyridine ring from acyclic precursors. A more direct route could involve the reaction of a β-dicarbonyl compound or its equivalent with a cyanoacetamide derivative.

| Cyclization Strategy | Precursors | Conditions | Key Outcome |

| Nitrile Precursor Cyclization | Open-chain nitrile precursor, Nitrogen-containing compound | Heating, optional acid/base catalyst google.com | Formation of the 2-aminopyridine ring. google.com |

| Condensation Reaction | Cyanothioacetamide/Cyanoacetamide, 2-formyl-1-cycloalkanone sodium salts | Condensation | Fused pyridine-2(1H)-thiones and -2-pyridones. nih.gov |

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. ub.eduyoutube.comimperial.ac.uk This approach is highly valuable for the synthesis of this compound, where a pre-existing pyridine ring with suitable handles can be modified to introduce the desired amino, cyano, and carboxylic acid groups.

For example, a pyridine derivative bearing a halogen atom (e.g., chlorine or bromine) at the 2-position and a methyl or other easily oxidizable group at the 6-position could serve as a starting point. The halogen can be displaced by an amino group through nucleophilic aromatic substitution (SNAr) or by a cyano group via cyanation reactions. The methyl group could then be oxidized to a carboxylic acid. The order of these transformations would be crucial to avoid undesired side reactions.

A plausible sequence could start with a 2-chloro-6-methylpyridine. The methyl group could first be oxidized to a carboxylic acid. Subsequently, the chloro group could be substituted by a cyano group, followed by the introduction of the amino group at the 2-position, potentially through an amination reaction. Alternatively, a 2-amino-6-methylpyridine (B158447) could be a precursor, where the methyl group is first converted to a carboxylic acid, followed by the introduction of the cyano group.

Precursor Synthesis and Strategies for Introducing Specific Substituents

Introducing an amino group onto a pyridine ring can be achieved through several methods. galchimia.com A common approach is the reaction of halopyridines with nitrogen nucleophiles. google.com For instance, 2-chloropyridines can react with ammonia or other amino sources to yield 2-aminopyridines. google.com The Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, is another classic method, although it may lack regioselectivity in some cases. google.com

More modern methods offer greater control and functional group tolerance. For example, a polyfunctional reagent has been developed for the selective C2-amination of pyridines. galchimia.com This reagent activates the pyridine nitrogen, facilitates the transfer of an amino group to the C2 position, and then acts as an oxidant to yield the 2-aminopyridine product. galchimia.com Another strategy involves the use of heterocyclic phosphonium (B103445) salts, which can be reacted with sodium azide (B81097) to form iminophosphoranes, versatile precursors to various nitrogen-containing functional groups. nih.gov

| Amination Method | Substrate | Reagent(s) | Key Features |

| Nucleophilic Aromatic Substitution | 2-Halopyridines | Ammonia or other nitrogen nucleophiles google.com | A classical and widely used method. google.com |

| Chichibabin Reaction | Pyridines | Sodium amide (NaNH2) | Direct amination, but can have regioselectivity issues. google.com |

| Polyfunctional Reagent | Pyridines | 5,6-dichloropyrazine-2,3-dicarbonitrile and N-Boc hydroxylamine (B1172632) derived reagent galchimia.com | Selective C2-amination with a three-fold role of the reagent. galchimia.com |

| Heterocyclic Phosphonium Salts | Pyridines | Triphenylphosphine, then Sodium Azide | Forms iminophosphorane intermediates for further functionalization. nih.gov |

The introduction of a cyano group onto a pyridine ring is typically accomplished through the cyanation of a suitable precursor, most commonly a halopyridine. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a well-established method for this transformation. Modern palladium-catalyzed cross-coupling reactions with cyanide sources like zinc cyanide or potassium ferrocyanide offer milder conditions and broader substrate scope.

Electrochemical reduction of cyanopyridine bases has also been explored, although this is more relevant for the reduction of the nitrile group rather than its introduction. google.com A patent describes a method for preparing 6-cyano-pyridin-2-one derivatives through a safe cyanation process, which could be relevant if the synthesis proceeds through a pyridone intermediate. google.com

| Cyanation Method | Substrate | Reagent(s) | Key Features |

| Rosenmund-von Braun Reaction | Halopyridines | Copper(I) cyanide (CuCN) | A classic method for cyanation. |

| Palladium-catalyzed Cross-Coupling | Halopyridines | Zinc cyanide (Zn(CN)2), Potassium ferrocyanide (K4[Fe(CN)6]) | Milder reaction conditions and good functional group tolerance. |

| Cyanation via Pyridone Intermediate | Pyridone derivative | Cyanating agent | A potential route if the synthesis involves a pyridone scaffold. google.com |

Carboxylic Acid Functionalization and Protection Strategies

The carboxylic acid group is a versatile functional handle but its reactivity, particularly its acidity, often necessitates protection during synthetic sequences to prevent unwanted side reactions. The selection of a suitable protecting group is critical and depends on its stability to the reaction conditions required for other transformations in the molecule and the ease of its selective removal. uchicago.edu

Common strategies for protecting carboxylic acids involve their conversion into esters. slideshare.netchemistrytalk.org The choice of ester can be tailored to the specific requirements of the synthesis. For instance, simple methyl or ethyl esters are robust but require relatively harsh conditions (saponification with a strong base or acid-catalyzed hydrolysis) for removal. libretexts.org In contrast, tert-butyl esters offer the advantage of being cleavable under milder acidic conditions. libretexts.orgslideshare.net Benzyl (B1604629) esters are particularly useful as they can be removed by hydrogenolysis, a mild method that is often compatible with other functional groups. libretexts.org Silyl (B83357) esters are another option, readily cleaved by acid, base, or fluoride (B91410) ion sources. libretexts.org

| Protecting Group | Formation Method | Cleavage Conditions | References |

| Methyl Ester | Fischer esterification (Methanol, Acid catalyst) or reaction with diazomethane. | Saponification (e.g., NaOH, H₂O) or strong acid hydrolysis. | chemistrytalk.orglibretexts.org |

| tert-Butyl Ester | Reaction with isobutylene (B52900) (acid catalyst) or di-tert-butyl dicarbonate. | Mild acid (e.g., Trifluoroacetic acid). | libretexts.orgslideshare.net |

| Benzyl Ester | Reaction with benzyl alcohol (acid catalyst) or benzyl bromide (base). | Hydrogenolysis (H₂, Pd/C). | libretexts.org |

| Silyl Ester (e.g., TBDMS) | Reaction with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base. | Acid, base, or fluoride source (e.g., TBAF). | libretexts.org |

| 2-Cyanoethyl Ester | Reaction with 2-cyanoethanol. | Mild base. | libretexts.org |

Once the desired synthetic transformations on other parts of the molecule are complete, the carboxylic acid is deprotected. This functionality can then be subjected to further reactions, or "functionalization," to yield a variety of derivatives. A common functionalization is the conversion to an amide, which can be achieved by activating the carboxylic acid (e.g., with a coupling reagent like HATU) and reacting it with an amine. chemicalbook.com Another potential transformation is decarboxylation, which involves the removal of the -COOH group, often facilitated by heat or specific reagents. nih.govresearchgate.net The ease of substitution and functionalization makes pyridine carboxylic acid derivatives highly versatile scaffolds in medicinal chemistry. nih.gov

Green Chemistry Principles in the Synthesis of Pyridine Derivatives

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance safety and efficiency. The synthesis of pyridine derivatives is an area where these principles have been successfully applied through the development of novel catalysts, the use of environmentally benign solvents, and the optimization of reaction conditions. researchgate.netnih.gov Key strategies include multicomponent reactions (MCRs) which improve atom economy by combining several reactants in a single step, the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption, and conducting reactions under solvent-free conditions to eliminate solvent waste. researchgate.netnih.govrasayanjournal.co.in

Catalyst Development for Efficient Pyridine Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. biosynce.com Significant research has focused on developing advanced catalysts for pyridine synthesis.

Heterogeneous and Recyclable Catalysts : To simplify product purification and catalyst reuse, solid-supported catalysts have been developed. Examples include palladium on carbon supported on K-10 montmorillonite (B579905) clay (Pd/C/K-10), which acts as a bifunctional catalyst for domino cyclization-aromatization reactions. organic-chemistry.org Magnetically recoverable nanoparticles, such as pyridine-4-carboxylic acid-functionalized Fe₃O₄, offer another innovative solution, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. nih.govtandfonline.com

Metal-Based Catalysts : Various transition metals are effective catalysts for constructing the pyridine ring. Cationic half-sandwich rare-earth catalysts have been used for the atom-economical C-H alkylation of pyridines. organic-chemistry.org Rhodium(III) complexes are employed in the synthesis of pyridines from oximes and alkynes under mild conditions. rsc.org Copper(I) salts, in combination with secondary amines, synergistically catalyze the modular synthesis of substituted pyridines. organic-chemistry.org

Zeolites : Shape-selective zeolites, modified with metals like tungsten, zinc, or tin, have been patented for the gas-phase synthesis of pyridine and its derivatives from simple aldehydes and ketones with ammonia. google.com

| Catalyst Type | Example(s) | Application in Pyridine Synthesis | References |

| Magnetically Recoverable | CoFe₂O₄@SiO₂–SO₃H; Fe₃O₄–PYCA | Multicomponent synthesis of substituted pyridines. | nih.govtandfonline.com |

| Solid Acid/Metal | Pd/C/K-10 montmorillonite | Domino cyclization-oxidative aromatization. | organic-chemistry.org |

| Rhodium Complexes | Rh(III) with Cp* or Cpᵗ ligands | Synthesis from α,β-unsaturated oximes and alkynes. | organic-chemistry.orgrsc.org |

| Copper Catalysts | Copper(I) salts | [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. | organic-chemistry.org |

| Rare-Earth Catalysts | Cationic half-sandwich Sc, Y, Lu | C-H addition to olefins for 2-alkylation of pyridines. | organic-chemistry.org |

| Shape-Selective Zeolites | W, Zn, or Sn-modified zeolites | Gas-phase synthesis from aldehydes/ketones and ammonia. | google.com |

Solvent Selection and Reaction Condition Optimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction. jk-sci.com Green chemistry promotes the use of safer, more sustainable solvents and, where possible, solvent-free conditions.

Solvent selection guides categorize common organic solvents based on their health, safety, and environmental profiles. whiterose.ac.ukscribd.com Water, ethanol (B145695), and isopropanol (B130326) are generally considered "recommended" green solvents. jk-sci.com In contrast, solvents like benzene (B151609), chloroform, and dimethylformamide (DMF) are classified as "hazardous" or "highly hazardous" and their use is discouraged. jk-sci.comwhiterose.ac.uk In some cases, pyridine itself can serve as a green solvent alternative due to its high boiling point and low volatility compared to many common solvents. biosynce.com Researchers also explore biphasic systems, where a solvent's miscibility with water changes with temperature, allowing for simple, energy-efficient product separation and solvent recycling. biosynce.com

Optimizing reaction conditions is another key aspect. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.govacs.org Furthermore, performing reactions under solvent-free conditions is an ideal green approach, as it completely eliminates solvent waste. rsc.org The multicomponent synthesis of various pyridine derivatives has been successfully achieved under solvent-free conditions, often with just catalytic amounts of reagents at elevated temperatures. tandfonline.comrsc.org The effects of solvent choice can be profound; for instance, in certain multicomponent reactions for pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile (B52724) can significantly alter the reaction pathway and rate. acs.org

Stereoselective Synthesis Approaches (if applicable to chiral derivatives)

While this compound is an achiral molecule, many of its derivatives, particularly those of interest in pharmaceutical applications, may contain stereocenters. The synthesis of such chiral derivatives in an enantiomerically pure form requires stereoselective methods. These approaches are crucial for producing a single desired stereoisomer, which is often essential for biological activity.

A powerful strategy for creating chiral, partially saturated pyridine rings is the catalytic stereoselective dearomatization of pyridine scaffolds. mdpi.com This process converts the flat, aromatic pyridine ring into a three-dimensional structure like a dihydropyridine (B1217469) or tetrahydropyridine (B1245486), with the simultaneous creation of one or more stereocenters. The stereoselectivity is controlled by using a chiral catalyst. mdpi.com

Another significant method involves the regio- and stereoselective addition of nucleophiles to N-activated pyridines . acs.orgnih.gov In this approach, the pyridine nitrogen is activated by an acyl group, making the ring highly electrophilic. The addition of an organometallic nucleophile can then proceed with high diastereoselectivity, especially when a chiral substrate or auxiliary is used. acs.org These reactions yield substituted dihydropyridines, which are versatile intermediates for further transformations. acs.org

Furthermore, stereoselective ring-expansion reactions have been developed to convert smaller heterocyclic precursors, such as monocyclopropanated pyrroles, into highly functionalized and enantioenriched tetrahydropyridine derivatives. acs.orgnih.gov These advanced synthetic methods provide access to a wide range of chiral building blocks derived from the pyridine core, which are valuable for the synthesis of complex, biologically active molecules. acs.orgnih.gov

Chemical Reactivity and Transformation of 2 Amino 6 Cyanoisonicotinic Acid

Reactivity of the Amino Group

The exocyclic amino group at the C-2 position of the pyridine (B92270) ring behaves similarly to that of other 2-aminopyridine (B139424) derivatives, readily participating in a variety of nucleophilic reactions. rsc.orgwikipedia.org

The amino group of 2-amino-6-cyanoisonicotinic acid is susceptible to acylation and alkylation, common reactions for primary aromatic amines.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amino group, forming an N-acyl derivative (an amide). This transformation is typically achieved using acylating agents such as acyl halides or anhydrides. The reaction generally proceeds by nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com While direct condensation with a carboxylic acid is possible, it often requires high temperatures or the use of specific coupling agents or catalysts to activate the carboxylic acid. youtube.com Given the presence of the carboxylic acid within the molecule, intermolecular reactions could be complex without appropriate protecting group strategies.

Alkylation: The amino group can also be alkylated by reaction with alkyl halides or other alkylating agents. Reductive alkylation, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups. researchgate.netsci-hub.in Studies on other 2-aminopyridine derivatives have shown that N-alkylation occurs selectively on the exocyclic amino group rather than the pyridine ring nitrogen. researchgate.netacs.org This selectivity is attributed to the electronic properties of the 2-aminopyridine system.

The table below summarizes expected products from these reactions.

| Reaction Type | Reagent Example | Expected Product Name |

| Acylation | Acetyl chloride | 2-Acetamido-6-cyanoisonicotinic acid |

| Acylation | Acetic anhydride | 2-Acetamido-6-cyanoisonicotinic acid |

| Alkylation | Methyl iodide | 2-(Methylamino)-6-cyanoisonicotinic acid |

| Reductive Alkylation | Formaldehyde, Formic Acid | 2-(Dimethylamino)-6-cyanoisonicotinic acid |

The amino group can act as a nucleophile in condensation reactions with various electrophiles, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are fundamental in the synthesis of more complex heterocyclic systems. For example, research on 2-aminopyridine has demonstrated its condensation with barbituric acid derivatives to form novel fused heterocyclic structures. wikipedia.org Similarly, this compound is expected to react with carbonyl compounds, leading to the formation of imine intermediates that can be valuable for further synthetic transformations.

The primary aromatic amino group of this compound can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures. mnstate.edubyjus.com

The resulting aryl diazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org This allows for the introduction of functionalities onto the pyridine ring that are otherwise difficult to install directly.

The table below illustrates potential transformations via the Sandmeyer reaction.

| Target Functional Group | Reagent | Product Name |

| Chloro (-Cl) | CuCl / HCl | 2-Chloro-6-cyanoisonicotinic acid |

| Bromo (-Br) | CuBr / HBr | 2-Bromo-6-cyanoisonicotinic acid |

| Iodo (-I) | KI | 2-Iodo-6-cyanoisonicotinic acid |

| Fluoro (-F) | HBF₄ (Balz-Schiemann) | 2-Fluoro-6-cyanoisonicotinic acid |

| Hydroxyl (-OH) | Cu₂O / H₂O, heat | 2-Hydroxy-6-cyanoisonicotinic acid |

| Cyano (-CN) | CuCN / KCN | 2,6-Dicyanoisonicotinic acid |

Reactivity of the Cyano Group

The cyano group (-C≡N) at the C-6 position is a versatile functional group that can undergo hydrolysis and reduction to yield other important nitrogen-containing functionalities.

The cyano group can be hydrolyzed under acidic or basic conditions. The reaction typically proceeds in two stages: initial hydrolysis to a carboxamide intermediate, followed by further hydrolysis to a carboxylic acid. google.com

Partial Hydrolysis: Careful control of reaction conditions (e.g., using catalysts like manganese dioxide or specific enzyme systems like nitrilase) can allow the reaction to be stopped at the amide stage. wikipedia.orgresearchgate.net This would convert this compound into 2-amino-6-carbamoylisonicotinic acid.

Complete Hydrolysis: More vigorous conditions, such as prolonged heating in strong acid or base, lead to complete hydrolysis of the nitrile to a carboxylic acid. researchgate.net This converts the cyano group into a second carboxylic acid group, yielding 2-aminoisonicotine-2,6-dicarboxylic acid. Studies on the hydrolysis of various cyanopyridines have shown that the reaction proceeds through the corresponding pyridinecarboxamide intermediate. google.comresearchgate.net

| Reaction Condition | Intermediate Product | Final Product |

| Controlled (e.g., MnO₂ catalyst) | 2-Amino-6-carbamoylisonicotinic acid | Not formed |

| Strong Acid (e.g., H₂SO₄, heat) | 2-Amino-6-carbamoylisonicotinic acid | 2-Aminoisonicotine-2,6-dicarboxylic acid |

| Strong Base (e.g., NaOH, heat) | 2-Amino-6-carbamoylisonicotinic acid | 2-Aminoisonicotine-2,6-dicarboxylic acid |

The cyano group can be reduced to a primary amine (an aminomethyl group, -CH₂NH₂). This transformation is a valuable method for synthesizing amines from nitriles. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) followed by an aqueous workup, or catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium, platinum, or nickel). google.com Electrochemical reduction methods have also been reported for cyanopyridines. google.com The reduction of this compound would yield 2-amino-6-(aminomethyl)isonicotinic acid, a molecule containing two different types of amino groups.

Nucleophilic Additions to the Nitrile Function

The nitrile group (C≡N) in this compound is a key site for reactivity due to the electrophilic nature of the carbon atom. libretexts.org It readily undergoes nucleophilic addition reactions, which can lead to a variety of new functional groups. chemistrysteps.comlibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to form a carboxamide and subsequently a carboxylic acid. This reaction can proceed under either acidic or basic conditions. libretexts.orgopenstax.orgwikipedia.org In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.orglumenlearning.com This initially forms an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding dicarboxylic acid. Base-catalyzed hydrolysis involves the direct addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.orgopenstax.org

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orgopenstax.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. openstax.org The resulting intermediate is then protonated during workup to yield the primary amine. openstax.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis. chemistrysteps.comopenstax.org The carbon nucleophile from the organometallic reagent attacks the electrophilic nitrile carbon, forming an imine anion intermediate. libretexts.orgopenstax.org This intermediate is then hydrolyzed in an aqueous workup step to produce a ketone. youtube.com This reaction is generally limited to one nucleophilic addition. openstax.org

Table 1: Summary of Nucleophilic Additions to the Nitrile Group

| Reaction | Reagents | Product Functional Group | General Mechanism |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxamide, Carboxylic Acid | Nucleophilic attack by water or hydroxide, followed by tautomerization and/or further hydrolysis. chemistrysteps.comopenstax.org |

| Reduction | LiAlH₄, then H₂O | Primary Amine | Two successive nucleophilic additions of hydride ions. libretexts.orgopenstax.org |

| Reaction with Grignard Reagents | R-MgX, then H₃O⁺ | Ketone | Nucleophilic addition of a carbanion followed by hydrolysis of the imine intermediate. openstax.orgyoutube.com |

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is another prominent site for chemical reactions, primarily involving the acidic proton and the carbonyl carbon.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid group of this compound can be converted into an ester. The Fischer esterification is a common method for this transformation.

Amidation: The carboxylic acid can react with amines to form amides. This reaction typically requires activation of the carboxylic acid, for example, by converting it into an acid chloride or by using coupling reagents. nih.govgoogle.com Given that the molecule itself contains an amino group, intramolecular reactions could potentially occur under certain conditions, leading to the formation of a lactam, although this would be structurally strained. More commonly, intermolecular amidation with an external amine is performed. The direct amidation of unprotected amino acids can be challenging due to the zwitterionic nature of the starting material and its poor solubility in many organic solvents. nih.gov However, methods using Lewis acid catalysts, such as those based on boron or titanium, have been developed to facilitate the direct amidation of amino acids. researchgate.netlookchem.com These catalysts can activate the carboxylic acid group towards nucleophilic attack by an amine. researchgate.net

Table 2: Esterification and Amidation of the Carboxylic Acid Group

| Reaction | Typical Reagents | Product | Key Considerations |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction, often requires removal of water. |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) or Lewis Acid (e.g., B(OCH₂CF₃)₃) | Amide | Direct amidation can be difficult; activation is usually necessary. nih.govresearchgate.net Chemoselectivity between the molecule's own amino group and an external amine is a factor. |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a significant reaction for carboxylic acids, particularly those with specific structural features. For α-amino acids, decarboxylation can be achieved through various methods.

Biocatalytic Decarboxylation: Enzymes such as aromatic L-amino acid decarboxylase (AADC) can catalyze the decarboxylation of aromatic amino acids to produce biogenic amines. elsevierpure.com This process is highly specific and occurs under mild conditions.

Radical-Mediated Decarboxylation: Photoredox catalysis has emerged as a mild method for the decarboxylation of carboxylic acids, including α-amino acids. mdpi.com These methods involve the generation of an alkyl radical from the carboxylic acid, which can then be trapped to form a new product. mdpi.com Another approach involves the conversion of the carboxylic acid to a thioacid, followed by photochemically activated elimination of carbonyl sulfide (B99878) (COS) to achieve decarboxylation. mdpi.comresearchgate.net

This compound possesses multiple potential donor atoms—the nitrogen of the amino group, the oxygen atoms of the carboxylate, the nitrogen of the pyridine ring, and the nitrogen of the nitrile group. This makes it an excellent candidate for acting as a ligand in coordination chemistry, forming complexes with various metal ions. rsc.org Amino acids commonly act as bidentate ligands, coordinating through the amino nitrogen and a carboxylate oxygen to form stable five-membered chelate rings. wikipedia.org

The presence of the pyridine ring and the cyano group provides additional potential binding sites, allowing for the formation of more complex coordination polymers or polynuclear complexes. The specific coordination mode will depend on factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions. Transition metals like copper(II), nickel(II), and cobalt(II) are known to form stable complexes with amino acids. nih.gov The study of such metal complexes is significant for understanding their potential roles in biological systems and for applications in materials science. rsc.orgmdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (NAS). The reactivity and regioselectivity of substitution reactions are further influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. The carboxylic acid (-COOH) and cyano (-CN) groups are deactivating groups and are meta-directing. The pyridine nitrogen itself is strongly deactivating. The interplay of these effects makes predicting the outcome of EAS complex. Generally, harsh conditions are required for electrophilic substitution on pyridine rings. The classic SEAr mechanism often involves the formation of an arenium ion intermediate. nih.gov

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the pyridine nitrogen, the cyano group, and the carboxylic acid group makes the ring susceptible to attack by nucleophiles, especially at positions ortho and para to these groups. The amino group, being electron-donating, would disfavor NAS. A common type of NAS reaction on pyridine rings is the Chichibabin reaction, though the conditions might affect the other functional groups on this specific molecule. Reactions involving the displacement of a suitable leaving group (if one were present on the ring) by a nucleophile are also a possibility. nih.gov

Rearrangement Reactions Involving Pyridine Core and Substituents

Rearrangement reactions can alter the fundamental carbon-nitrogen framework of the molecule. While many classical named rearrangements exist, their applicability to this compound would depend on the specific reaction conditions and the generation of suitable intermediates. libretexts.org

For instance, reactions involving the amino group, such as the Tiffeneau-Demjanov rearrangement, typically start with a 1,2-aminoalcohol. libretexts.org The Curtius rearrangement transforms an acyl azide (B81097) (which could be formed from the carboxylic acid) into an isocyanate, which can then be converted to an amine. libretexts.org This would result in the replacement of the -COOH group with an -NH₂ group after rearrangement and hydrolysis. Another class of relevant transformations are α-ketol and α-iminol rearrangements, which involve a 1,2-shift and can be used for ring expansions or contractions. beilstein-journals.org The specific applicability of these rearrangements to the complex structure of this compound would require dedicated synthetic investigation.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies focusing specifically on the key transformations of this compound, including reaction pathway elucidation and transition state analysis, are not extensively available in the reviewed scientific literature. The reactivity of complex pyridine derivatives is often investigated using computational methods, such as Density Functional Theory (DFT), to model reaction pathways and determine the energetics of intermediates and transition states. While direct studies on this compound are sparse, the principles of such analyses can be understood from studies on related molecules.

Transition State Analysis

Transition state analysis provides critical information about the energy barriers of a reaction, which determines the reaction rate. Computational methods are employed to locate the geometry of the transition state and calculate its energy.

In studies of related pyridine compounds, DFT calculations have been used to determine the energetics of substitution reactions. researchgate.net For example, the substitution of a pyridine ligand might proceed through a five-coordinate intermediate, and the energy required for this step can be calculated. researchgate.net Furthermore, theoretical studies on the reaction of cyano radicals with other molecules to form pyridines have involved the characterization of numerous collision complexes, intermediates, and transition states to determine the most probable reaction paths. nih.gov

A comprehensive mechanistic study of a transformation involving this compound would ideally include the following data, though such specific data is not currently available in the literature:

Table 1: Hypothetical Data for a Mechanistic Study

| Reaction Step | Intermediate/Transition State | Calculated Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Step 1: Initial Attack | Transition State 1 (TS1) | Data not available | Data not available |

| Intermediate 1 (INT1) | Data not available | Data not available | |

| Step 2: Ring Closure | Transition State 2 (TS2) | Data not available | Data not available |

| Intermediate 2 (INT2) | Data not available | Data not available | |

| Step 3: Aromatization | Transition State 3 (TS3) | Data not available | Data not available |

The table above is a template representing the type of data that would be generated from a detailed computational study of a reaction involving this compound. Such data would provide quantitative insights into the reaction's feasibility and kinetics.

Advanced Derivatization and Scaffold Applications

Synthesis of Complex Pyridine-Fused Heterocycles from 2-Amino-6-cyanoisonicotinic Acid

The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry, as these structures are common in pharmacologically active compounds. The structure of this compound is conducive to serving as a starting material for such syntheses.

Pyrido-fused systems

Pyrido-fused systems are bicyclic or polycyclic structures containing a pyridine (B92270) ring fused with at least one other ring. Despite the theoretical potential for the amino and carboxylic acid groups of this compound to react and form an additional fused ring, no specific literature was found detailing its use in the synthesis of such systems.

Imidazo-fused systems

Imidazo[1,2-a]pyridines are a class of fused heterocycles known for their diverse biological activities. acs.org Their synthesis often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While this compound contains the requisite 2-aminopyridine moiety, specific examples of its use to create imidazo-fused systems could not be located in the searched literature.

Quinazoline-fused systems

Quinazolines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov The synthesis of a quinazoline-fused system from this compound would result in a more complex polycyclic structure, such as a pyrido[x,y-z]quinazoline. There is no information in the accessed literature describing the use of this compound as a precursor for quinazoline-fused heterocycles.

Development of Conjugates and Functionalized Architectures

The carboxylic acid and amino groups on this compound provide reactive handles for conjugation to other molecules, such as peptides or nucleic acids, through the formation of amide or other stable linkages. This is a common strategy to impart new properties to a molecule, such as improved cell permeability or specific targeting.

Peptide and Peptide Nucleic Acid Conjugation

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a peptide-like backbone that is resistant to enzymatic degradation. mdpi.com The conjugation of molecules to peptides or PNAs can enhance their delivery into cells or direct them to specific biological targets. mdpi.comnih.gov The carboxylic acid of this compound could theoretically be coupled to the N-terminus of a peptide or an amino-functionalized PNA, and its amino group could be coupled to a C-terminal carboxyl group. Despite these possibilities, no specific instances of this compound being conjugated to peptides or PNAs were found in the available data.

Linker Chemistry for Diverse Applications

Linker chemistry is crucial for connecting different molecular fragments, for example, in antibody-drug conjugates (ADCs). vulcanchem.com Linkers can be designed to be stable or to cleave under specific conditions, such as the acidic environment of a lysosome. vulcanchem.comyoutube.com Common strategies involve forming stable amide bonds or using specialized linkers like the valine-citrulline (Val-Cit) dipeptide, which is cleavable by specific enzymes. nih.gov While the functional groups of this compound are suitable for attachment via various linker chemistries, the searched literature does not provide specific examples of its functionalization using such linkers for diverse applications.

Application as a Synthetic Intermediate for Non-Clinical Targets

The trifunctional nature of this compound, featuring an amino group, a cyano group, and a carboxylic acid on a pyridine core, makes it a highly versatile building block for a range of non-clinical applications. Its distinct reactive sites allow for selective modifications, enabling its use as a precursor in polymer chemistry, a component in advanced materials, and a foundational scaffold for designing catalysts, ligands, dyes, and diverse chemical libraries.

This compound is a prime candidate for the synthesis of specialty polyamides through condensation polymerization. Molecules containing both an amino group and a carboxylic acid group, known as aminocarboxylic acids, can polymerize to form an amide (or peptide) link, expelling a small molecule like water in the process. britannica.comsavemyexams.com This self-condensation is a fundamental process for creating polymers like Nylon-6. britannica.com

The polymerization of this compound would lead to an aromatic polyamide, a class of polymers known as aramids, which often exhibit high thermal stability and mechanical strength. britannica.com The reaction would involve the formation of an amide bond between the amino group of one monomer and the carboxylic acid group of another.

Furthermore, the pendant cyano (-C≡N) group on the polymer backbone offers significant potential for post-polymerization modification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine (R-CH₂NH₂). britannica.com These transformations would introduce additional reactive sites along the polymer chain, allowing for cross-linking to enhance material properties or for grafting other molecules to create functional polymers. The synthesis of polyamides from various amino acid derivatives and pyridine dicarboxylic acids has been explored, highlighting the utility of such monomers in creating polymers with tailored properties. researchgate.netnih.gov

Table 1: Potential Polyamide Structures from this compound

| Polymerization Type | Resulting Polymer Structure | Potential Properties & Modifications |

| Self-Condensation | Linear aromatic polyamide with pendant cyano groups. | High thermal stability. The cyano groups can be hydrolyzed or reduced for cross-linking or further functionalization. |

| Co-polymerization | Alternating co-polyamide. | Properties can be tuned by the choice of co-monomer (e.g., a diamine or dicarboxylic acid). |

The unique molecular architecture of this compound positions it as a valuable component in material science. Its ability to act as a multidentate ligand (see section 4.3.4) makes it suitable for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are built by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional networks. ajol.infoacs.org

Structurally related pyridine-dicarboxylic acids are known to form stable complexes that exhibit interesting properties such as photoluminescence, gas adsorption, and nonlinear optics. ajol.info By analogy, frameworks constructed with this compound could be designed to have specific pore sizes and chemical environments, making them potentially useful for applications in gas storage, separation, and heterogeneous catalysis. The presence of the amino and cyano functional groups within the pores of such a material could offer sites for selective guest interactions.

Pyridine-dicarboxylic acid derivatives are effective scaffolds for designing homogeneous and heterogeneous catalysts. ajol.info They form stable coordination complexes with a variety of transition metals, where the pyridine nitrogen and carboxylate oxygens bind to the metal center. ajol.infoacs.org These complexes can then act as catalysts. For instance, coordination polymers synthesized with a pyridine-dicarboxylate linker have demonstrated catalytic activity in Knoevenagel condensation reactions. acs.org

This compound can serve as a multidentate ligand to create such catalytically active metal complexes. The core scaffold would position the metal ion, while the uncoordinated amino and cyano groups could play secondary roles. These pendant groups could influence the electronic environment of the metal center, thereby modulating its catalytic activity and selectivity, or they could participate directly in the catalytic cycle.

In coordination chemistry, the design of ligands is crucial for controlling the structure and properties of metal complexes. Pyridine-carboxylic acids are well-established as versatile multidentate ligands that form stable complexes with numerous metal ions. ajol.inforesearchgate.netnih.gov The geometry of these ligands, with donor atoms held in a relatively rigid framework, leads to the formation of predictable and robust coordination architectures. ajol.info

This compound can function as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen, one or both carboxylate oxygen atoms, and potentially the exocyclic amino group. The cyano group, while less likely to coordinate directly in the presence of stronger donors, acts as a strong electron-withdrawing group that modifies the electronic properties of the pyridine ring and the donor strength of the other coordinating atoms. Studies of related pyridine-carboxylic acid ligands show a variety of coordination modes, which can be used to predict the behavior of this molecule. acs.orgresearchgate.net

Table 2: Potential Coordination Modes based on Analogous Pyridine-Carboxylic Acid Ligands

| Coordination Mode | Description | Analogous Ligand Example | Citation |

| Monodentate | The ligand binds to the metal center through a single carboxylate oxygen. | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | acs.org |

| Bidentate (Chelating) | The ligand forms a chelate ring by binding through the pyridine nitrogen and a carboxylate oxygen. | Picolinic acid | researchgate.net |

| Bidentate (Bridging) | The carboxylate group bridges two different metal centers. | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | acs.org |

| Tridentate (Chelating) | The ligand binds a single metal center via the pyridine nitrogen and both carboxylate oxygens (if deprotonated from a dicarboxylic acid) or via the N-pyridine, a carboxylate oxygen, and the N-amino group. | Dipicolinic acid | ajol.info |

| Bridging Linker | The entire molecule acts as a linker connecting multiple metal centers to form a coordination polymer. | Pyridine-dicarboxylic acids | ajol.infoacs.org |

The cyanopyridine moiety is a structural feature found in various classes of synthetic dyes. nih.govgoogle.com The strong electron-withdrawing nature of the cyano group is instrumental in creating the push-pull electronic systems that are characteristic of many chromophores, which are responsible for the color of the dye. Cyanine dyes, for example, are a large class of dyes that often incorporate heterocyclic nuclei like pyridine or quinoline (B57606) into their structure. researchgate.netnih.gov

This compound serves as a potential intermediate for dye synthesis through several pathways. The entire heterocyclic scaffold can be incorporated as a building block for polymethine dyes. nih.govcore.ac.uk Alternatively, the primary amino group can be diazotized and coupled with an electron-rich aromatic compound (a coupler) to form a wide range of azo dyes. The specific substitution pattern and the presence of the cyano and carboxylic acid groups would allow for fine-tuning of the resulting dye's spectral properties, such as its color and absorption intensity. researchgate.net

In modern chemical research, particularly in drug discovery and materials science, there is a high demand for structurally diverse molecules. Heterocyclic compounds are a cornerstone of these efforts, serving as "building blocks" for creating large combinatorial libraries. sigmaaldrich.commsesupplies.comossila.com A building block is a relatively simple molecule that possesses multiple reactive functional groups, allowing it to be elaborated into a wide array of more complex structures. thermofisher.com

This compound is an exemplary heterocyclic building block due to its three distinct functional groups, each offering a handle for selective chemical modification. nih.gov

The carboxylic acid can be converted into esters, amides, or acid chlorides.

The amino group can be acylated, alkylated, or diazotized.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

This orthogonality allows chemists to systematically and combinatorially introduce a wide variety of substituents at three different points on the scaffold, rapidly generating a library of related but structurally distinct compounds. nih.gov Such libraries are invaluable for screening for desired properties in fields ranging from materials to agrochemicals.

Table 3: Selective Derivatization for Chemical Library Synthesis

| Functional Group | Reagent/Reaction Type | Product Functional Group |

| Carboxylic Acid (-COOH) | Alcohol/Esterification | Ester (-COOR) |

| Amine/Amidation | Amide (-CONR₂) | |

| Thionyl Chloride | Acid Chloride (-COCl) | |

| Amino Group (-NH₂) | Acyl Chloride/Acylation | Amide (-NHCOR) |

| Alkyl Halide/Alkylation | Secondary/Tertiary Amine (-NHR, -NR₂) | |

| Nitrous Acid/Diazotization | Diazonium Salt (-N₂⁺) for coupling | |

| Cyano Group (-C≡N) | Acid or Base/Hydrolysis | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| Reducing Agent (e.g., LiAlH₄) | Primary Amine (-CH₂NH₂) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. materialsciencejournal.org

For 2-Amino-6-cyanoisonicotinic acid, a HOMO-LUMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The energy gap would quantify its stability and predict its behavior in chemical reactions. While specific calculations for this molecule are not widely published, studies on analogous amino acids and heterocyclic compounds show that such analyses provide crucial data on electronic properties. researchgate.netnih.gov From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to further characterize the molecule's reactivity. semanticscholar.orgresearchgate.net

Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. semanticscholar.org |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. semanticscholar.orgresearchgate.net |

| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. semanticscholar.orgresearchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the electrophilic power or energy-lowering capability of a molecule upon accepting electrons. nih.govresearchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). researchgate.netresearchgate.net

For this compound, an MEP analysis would visually represent the electronic landscape. It is expected that the nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid would exhibit negative potential, indicating them as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would show positive potential, marking them as sites for nucleophilic interaction. researchgate.net This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which significantly influences the compound's physical properties and crystal structure. vulcanchem.com

An analysis of the molecular orbitals provides a detailed picture of the bonding within this compound. Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. researchgate.net This analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical chemical intuition.

Reaction Mechanism Predictions and Energetics

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. rsc.org For a multifunctional molecule like this compound, theoretical studies can predict the most likely pathways for its synthesis or subsequent reactions, such as amidation or esterification.

A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier reactants must overcome to become products. Identifying and characterizing the geometry and energy of transition states is a primary goal of mechanistic studies. rsc.org Computational methods, particularly DFT, are used to locate these high-energy structures.

For potential reactions involving this compound, such as its synthesis from precursors like 2-aminoisonicotinic acid, theoretical calculations could identify the transition states for key steps like cyanation. vulcanchem.com The calculated energy of the transition state (activation energy) would determine the kinetic feasibility of the proposed reaction pathway.

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products, passing through the transition state. This provides a detailed profile of the energy changes throughout the reaction. An Intrinsic Reaction Coordinate (IRC) calculation is often performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products.

For a given transformation of this compound, a reaction coordinate map would provide a visual and quantitative description of the energy profile. This map would reveal the activation energies for each step and the relative energies of any intermediates, offering a complete mechanistic picture. rsc.org Such studies are crucial for optimizing reaction conditions to improve yields and minimize byproducts. For instance, in the synthesis of related nicotinic acid derivatives, controlling reaction conditions is vital to prevent the formation of unwanted side products. google.com

Spectroscopic Property Prediction (beyond basic identification)

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound, offering a deeper understanding of its electronic and vibrational states.

Vibrational frequency analysis, typically performed using Density Functional Theory (DFT), allows for the prediction of the infrared (IR) and Raman spectra of this compound. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. For a molecule like this compound, key vibrational modes include the stretching and bending of the amino (-NH2), cyano (-C≡N), and carboxylic acid (-COOH) functional groups, as well as the vibrations of the pyridine (B92270) ring.

Theoretical studies on related aminopyridines, such as 2-aminopyridine (B139424), have identified the characteristic vibrational frequencies for the amino group. researchgate.net The asymmetric and symmetric N-H stretching modes are typically found in the 3300-3500 cm⁻¹ region. researchgate.net The C≡N stretching vibration is expected to appear as a sharp, intense band in the 2200-2240 cm⁻¹ range. The carboxylic acid group will exhibit a characteristic O-H stretching band, often broad, around 3000 cm⁻¹, and a strong C=O stretching band near 1700-1750 cm⁻¹. The pyridine ring itself has a series of characteristic stretching and bending vibrations.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Based on typical ranges for functional groups and data from related molecules)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretch | Amino (-NH₂) | 3400 - 3500 |

| Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3400 |

| O-H Stretch | Carboxylic Acid (-COOH) | 2800 - 3300 (broad) |

| C≡N Stretch | Cyano (-C≡N) | 2210 - 2240 |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1750 |

| C=N and C=C Ring Stretches | Pyridine Ring | 1400 - 1600 |

| N-H Bending | Amino (-NH₂) | 1580 - 1650 |

| O-H Bending | Carboxylic Acid (-COOH) | 1350 - 1450 |

This table is representative and actual calculated values may vary depending on the level of theory and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for modeling the electronic absorption and emission spectra of molecules like this compound. These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the electronic transitions are expected to be of π → π* and n → π* character. The π → π* transitions, involving the delocalized π-system of the pyridine ring and the cyano and carboxylic acid groups, are typically intense and occur at lower wavelengths. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally less intense and may be observed at longer wavelengths. rsc.org The amino group, acting as an electron-donating group, and the cyano and carboxylic acid groups, as electron-withdrawing groups, are expected to create intramolecular charge transfer (ICT) character in some of the electronic transitions.

Computational studies on similar 2-amino-3-cyanopyridine (B104079) derivatives have shown that the position of the absorption and emission bands is sensitive to the electronic nature of the substituents on the pyridine ring. researchgate.netsciforum.net

Table 2: Predicted Electronic Transitions for this compound (Based on TD-DFT calculations of related aminocyanopyridines)

| Transition Type | Involved Orbitals | Predicted λmax Range (nm) | Predicted Oscillator Strength (f) |

| π → π | HOMO → LUMO | 280 - 320 | High |

| π → π | Deeper π → π | 230 - 260 | Moderate to High |

| n → π | N/O lone pair → π* | 330 - 380 | Low |

This table is illustrative. The actual calculated values depend on the chosen functional, basis set, and solvent model.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are influenced by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of the molecule and understand its dynamic behavior.

Molecular dynamics simulations can provide a time-resolved picture of the molecular motions of this compound in a given environment, such as in solution or interacting with a biological target. nih.govnih.govplos.org These simulations can reveal how the molecule explores different conformational states over time and how it interacts with solvent molecules. MD simulations are particularly useful for understanding the stability of potential binding modes of the molecule within a protein active site.

Solvent Effects on Reactivity and Structure

The structure and reactivity of this compound can be significantly influenced by the surrounding solvent. Computational models, particularly the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects.

A key aspect for this compound is the potential for tautomerism. It can exist in the amino-pyridine form or the imino-pyridone form. The relative stability of these tautomers can be highly dependent on the polarity and hydrogen-bonding capability of the solvent. Polar protic solvents are likely to stabilize the more polar imino-pyridone tautomer through hydrogen bonding.

Solvent polarity can also affect the electronic spectra of the molecule, a phenomenon known as solvatochromism. In general, for molecules with intramolecular charge transfer character, an increase in solvent polarity is expected to cause a red shift (bathochromic shift) in the emission spectrum. mdpi.com This is due to the stabilization of the more polar excited state by the polar solvent. Studies on fluorescent 2-amino-3-cyanopyridine derivatives have shown that the emission wavelength can be tuned by changing the solvent. sciforum.netmdpi.com

Table 3: Predicted Solvent Effects on the Properties of this compound

| Property | Non-polar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Water) |

| Tautomeric Equilibrium | Favors the less polar amino-pyridine form. | Favors the more polar imino-pyridone form. | Strongly favors the imino-pyridone form due to H-bonding. |

| UV-Vis Absorption (λmax) | Minimal shift compared to gas phase. | Moderate red shift of ICT bands. | Significant red shift of ICT bands. |

| Fluorescence Emission (λmax) | Shorter wavelength emission. | Red-shifted emission. | Strongest red-shifted emission. |

This table presents expected trends based on theoretical principles and studies of related compounds.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution and the solid state.

Two-Dimensional (2D) NMR: For a molecule such as 2-Amino-6-cyanoisonicotinic acid, 1D NMR (¹H and ¹³C) would provide initial information. However, 2D NMR techniques would be essential for unambiguous assignment of all proton and carbon signals, especially in a substituted pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to the carbon atom it is directly attached to, confirming the C-H connectivities in the pyridine ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which would help in assigning the positions of the two protons on the isonicotinic acid ring.

Solid-State NMR (ssNMR): If the compound is a crystalline solid, ssNMR can provide valuable information about its structure and dynamics in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra, which can reveal the presence of different polymorphs or conformations in the crystal lattice.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound.

Technique: Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be measured with high precision (typically to four or five decimal places).

Confirmation: The measured exact mass would be compared to the calculated theoretical mass for the molecular formula of this compound (C₇H₅N₃O₂). A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would offer further structural confirmation. For example, characteristic losses such as CO₂ (from the carboxylic acid) or HCN could be expected.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound.

Method: This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

Structural Details: For this compound, this analysis would provide definitive data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding between the amino and carboxylic acid groups) in the crystal lattice. This information confirms the connectivity and conformation of the molecule in the solid state.

Quantitative Analysis Techniques for Reaction Monitoring and Yield Optimization

To monitor the progress of a chemical reaction that synthesizes this compound and to determine the final yield and purity, quantitative techniques are employed.

Methods: High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is a common method. A reversed-phase HPLC method could be developed to separate the product from starting materials and byproducts.

Reaction Monitoring: Small aliquots of the reaction mixture would be taken at different time points, and the peak area of the product would be monitored to determine when the reaction is complete.

Yield and Purity Determination: After the reaction is finished and the product is isolated, its purity would be assessed by HPLC-UV, where the area of the product peak is compared to the total area of all peaks. Quantitative NMR (qNMR), using an internal standard with a known concentration, could also be used for an accurate determination of purity and yield.

Q & A

Q. How should researchers structure a manuscript to highlight the novelty of findings related to this compound?

- Methodological Answer : Employ the "IMRaD" structure (Introduction, Methods, Results, and Discussion). In the Introduction, contextualize gaps using systematic reviews; in Methods, cite protocols from NIST or IUPAC; in Results, use tables to compare properties with analogues; in Discussion, emphasize mechanistic insights over descriptive data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.